IDT307 was first described in a patent by Blakely et al. in 2011, where it was identified as a fluorescent neurotransmitter substrate that fluoresces upon intracellular accumulation, allowing for real-time monitoring of SERT activity in living cells . It is classified as a monoamine transporter substrate and is particularly relevant in studies involving serotonin transport mechanisms.
The synthesis of IDT307 involves several chemical reactions that transform starting materials into the final product. The detailed synthesis process includes:
The molecular structure of IDT307 features a pyridinium ring substituted with a dimethylamino group and an iodide ion. Key structural characteristics include:
IDT307 participates in various chemical reactions primarily related to its function as a substrate for serotonin transporters:
The mechanism of action of IDT307 revolves around its interaction with SERT:
Studies employing IDT307 have demonstrated its utility in understanding how various factors influence SERT function, including pharmacological agents and cellular conditions.
IDT307 exhibits several notable physical and chemical properties:
IDT307 has significant applications in neuroscience research:
IDT307 (4-[4-(dimethylamino)phenyl]-1-methylpyridinium iodide), also known as APP⁺, is a fluorescent structural analog of the dopaminergic neurotoxin MPP⁺. It serves as a high-affinity substrate for all three major monoamine transporters: serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET). This broad selectivity arises from its cationic amphiphilic structure, which mimics endogenous monoamine neurotransmitters. IDT307's twisted intramolecular charge transfer (TICT) properties allow it to fluoresce upon cellular uptake and intercalation into hydrophobic biomolecular environments (e.g., DNA or proteins), enabling real-time visualization of transporter activity [5] [6] [9].
In transfected HEK-293 cells, IDT307 uptake is robustly inhibited by selective blockers:
This confirms its pan-specific transporter affinity [1] [6]. Flow cytometry studies further demonstrate negligible SERT-mediated IDT307 uptake in lymphocytes but significant accumulation in platelets, highlighting cell-type-dependent transporter expression and functionality [2] [5].
Table 1: Substrate Selectivity Profile of IDT307
Transporter | Inhibitor Used | % Inhibition | Cell Model |
---|---|---|---|
SERT | Paroxetine | 90% | HEK-293/hSERT |
DAT | Nomifensine | 85% | HEK-293/hDAT |
NET | Desipramine | 80% | HEK-293/hNET |
Lymphocyte SERT | Paroxetine | <10% | Murine lymphocytes |
Platelet SERT | Paroxetine | 95% | Murine platelets |
Kinetic analyses in HEK-293 cells stably expressing human monoamine transporters reveal saturable uptake mechanisms. For SERT, IDT307 exhibits a Michaelis constant (Km) of 7.2 ± 0.3 µM and maximal velocity (Vmax) of 120 ± 5 pmol/min/mg protein, indicating moderate affinity comparable to serotonin (Km ∼0.5 µM) [1] [3]. Uptake is temperature-dependent, with a Q10 value (temperature coefficient) of 2.5 between 22°C and 37°C, confirming energy-dependent transport [2].
In choroid plexus epithelial (CPE) cells, IDT307 accumulation is mediated by the plasma membrane monoamine transporter (PMAT), not organic cation transporters (OCTs). Pmat knockout mice show ∼70% reduction in IDT307 uptake, underscoring PMAT's dominance in cation clearance at the blood-CSF barrier [5].
IDT307 transport is electrogenic and ion-gradient-dependent. Depolarizing membrane potentials (induced by high extracellular K⁺) reduce uptake by 60–75% in SERT-expressing HEK cells, demonstrating voltage sensitivity [2]. SERT-mediated IDT307 transport requires Na⁺/Cl⁻ cotransport, as substitution with choline chloride or gluconate decreases uptake by 85–95% [7]. This aligns with the alternating-access model of neurotransmitter:sodium symporters (NSS), where substrate translocation is coupled to Na⁺ influx [1] [7].
In contrast, PMAT-mediated IDT307 uptake in CPE cells is H⁺-coupled and pH-dependent, with optimal activity at pH 6.0–6.5. This distinguishes it from SERT/DAT/NET mechanisms and explains its role in low-pH niches like the choroid plexus [5].
IDT307 serves as a sensitive probe for quantifying inhibitor potencies at monoamine transporters. Paroxetine (SSRI) inhibits SERT-mediated IDT307 uptake with a half-maximal inhibitory concentration (IC50) of 7.2 ± 0.3 nM, while the tricyclic antidepressant (TCA) imipramine exhibits an IC50 of 35 ± 2 nM [1] [5]. Inhibition is competitive, as evidenced by increased Km values for IDT307 with no change in Vmax when coincubated with inhibitors [1].
Table 2: Inhibition Constants of Antidepressants Against IDT307 Uptake
Inhibitor | Transporter | IC50 (nM) | Mechanism |
---|---|---|---|
Paroxetine | SERT | 7.2 ± 0.3 | Competitive |
Imipramine (TCA) | SERT | 35 ± 2 | Competitive |
S-Citalopram | SERT | 12 ± 1 | Competitive |
Clomipramine (TCA) | SERT | 28 ± 3 | Competitive |
Desipramine (TCA) | NET | 15 ± 1 | Competitive |
Lymphocyte studies reveal that IDT307 uptake is resistant to SSRIs/TCAs but sensitive to cationic transporter blockers (e.g., decynium-22), confirming non-SERT pathways in immune cells [2].
Allosteric modulators subtly alter IDT307 kinetics by stabilizing transporter conformations. The SSRI citalopram acts as a negative allosteric modulator (NAM) of SERT, reducing IDT307's dissociation rate by 40% without competing for the orthosteric site [7]. Molecular docking suggests IDT307's bulky dimethylaminophenyl group may bind to the extracellular vestibule of SERT, a site distinct from the serotonin-binding pocket, making it susceptible to allosteric perturbations [1].
Allosteric modulation follows the Monod-Wyman-Changeux (MWC) model, where transporters exist in equilibrium between outward-open (high-affinity) and inward-open (low-affinity) states. Modulators shift this equilibrium:
This is corroborated by molecular dynamics simulations showing that allosteric ligands alter the free energy landscape of SERT, affecting IDT307 translocation rates [8].
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3